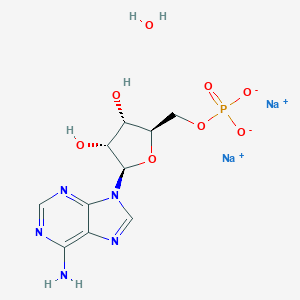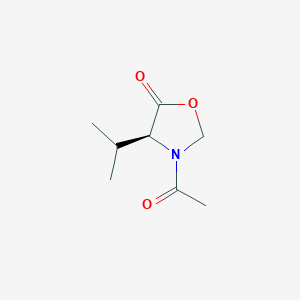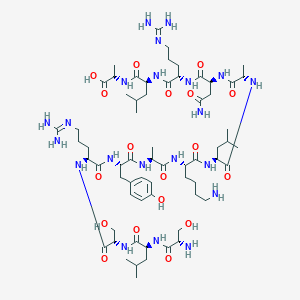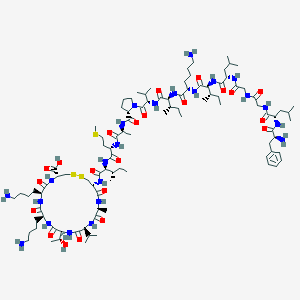
Adenosine Phosphate Disodium
Vue d'ensemble
Description
Adenosine phosphate disodium, commonly referred to in its forms as adenosine diphosphate (ADP) and adenosine triphosphate (ATP), plays a crucial role in cellular metabolism and is involved in various biochemical processes. ATP, in particular, is known as the "molecular currency" of intracellular energy transfer .
Synthesis Analysis
The synthesis of poly(adenosine diphosphate ribose) from [14C]NAD+ with calf thymus nuclei indicates the complex biochemical pathways involved in the formation of adenosine phosphate compounds . The identification of a branching structure in the polymer suggests a sophisticated synthesis mechanism that deviates from a simple linear molecule formation .
Molecular Structure Analysis
The molecular structure of adenosine phosphate compounds has been extensively studied. The crystal structure of adenosine 3'-phosphate dihydrate reveals intricate details such as the zwitterionic nature of the nucleotide and the specific orientation of the ribose and adenine components . Similarly, the crystal structure of adenosine-5'-phosphate has been determined, highlighting its importance in biochemistry as a component of RNA and various coenzymes .
Chemical Reactions Analysis
The interaction of adenosine phosphate compounds with divalent metal ions is significant in enzymatic reactions. The metal complex of ATP is often the true substrate in kinase reactions . The study of nuclear magnetic resonance spectra of adenosine di- and triphosphate has provided insights into the changes in reactivity and structure induced by metal ions, which are crucial for understanding enzyme-substrate complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of adenosine phosphate compounds are influenced by their interactions with metal ions. For instance, the formation of complexes with metal ions like Na+, Mg2+, and others results in marked spectral similarities, indicating metal binding through the phosphate oxygen atoms . The sugar puckering in the crystal structures of these complexes also provides information about the conformational states of the ribose component, which is essential for understanding the compound's reactivity and interaction with other molecules .
Applications De Recherche Scientifique
1. Structural Analysis and Chemical Properties
Adenosine Phosphate Disodium (APS) has been extensively studied for its structural and chemical properties. A study by Ding and McDowell (2000) utilized solid-state NMR techniques to analyze hydrated disodium adenosine 5′-triphosphate (ATP), a biologically important compound similar to APS. They focused on understanding the 23Na nucleus in ATP and successfully determined the quadrupolar tensors and isotropic chemical shifts of the 23Na nuclei at each lattice site (Ding & McDowell, 2000).
2. Biological and Biomedical Implications
APS's role in biological systems has been a topic of investigation. In 1967, Chanutin and Curnish explored the effects of organic and inorganic phosphates, including ATP, on human erythrocytes. Their research provided insights into the interaction of these compounds with hemoglobin and their influence on oxygen affinity and equilibrium in blood (Chanutin & Curnish, 1967).
3. Role in Energy Storage and Signal Transduction
The kinetics and mechanisms of APS-related compounds in energy storage and signal transduction were studied by Sim and Kaur (2019). They investigated the hydrolysis of adenosine monophosphate disodium salt (AMPNa2) under various conditions, providing detailed insights into the kinetic parameters and mechanisms involved in natural AMP cleavage (Sim & Kaur, 2019).
Orientations Futures
Adenosine Phosphate Disodium plays a crucial role in several cellular functions such as the synthesis of nucleic acids and many biochemical processes including cell energy metabolism . It is expected to provide insights on the effect of pH on the kinetics and the mechanism of the phosphate monoester bond cleavage .
Propriétés
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXLVXZRPRRCRP-IDIVVRGQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5Na2O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196617 | |
| Record name | Adenosine phosphate disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adenosine Phosphate Disodium | |
CAS RN |
4578-31-8 | |
| Record name | Adenosine phosphate disodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004578318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine phosphate disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium adenosine 5'-phosphate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADENOSINE PHOSPHATE DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1WZ11DSRN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzamide,N-[2-hydrazinylidene-4-(4-methoxyphenyl)-1(2H)-pyrimidinyl]-](/img/structure/B141879.png)





![1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone](/img/structure/B141888.png)



